Methyl 5-Amino-2-fluoro-4-methoxybenzoate
Overview
Description
“Methyl 5-Amino-2-fluoro-4-methoxybenzoate” is a chemical compound with the molecular formula C9H10FNO3 . It is a solid or liquid substance that should be stored in a dark place, in an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 5-Amino-2-fluoro-4-methoxybenzoate” can be represented by the InChI code: 1S/C9H10FNO3/c1-13-8-4-6 (10)5 (3-7 (8)11)9 (12)14-2/h3-4H,11H2,1-2H3 . This indicates the presence of a benzene ring substituted with amino, fluoro, and methoxy groups, and a carboxylate group attached to the benzene ring via a methyl group .
Physical And Chemical Properties Analysis
“Methyl 5-Amino-2-fluoro-4-methoxybenzoate” is a solid or liquid substance . It has a molecular weight of 199.18 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 5-Amino-2-fluoro-4-methoxybenzoate is involved in various synthesis processes. For instance, Wang Yu (2008) described the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid, which involved the methylation of dimethyl sulfate to obtain methyl 4-amino-2-methoxybenzoate (Wang Yu, 2008). Similarly, Chen Bing-he (2008) synthesized Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, highlighting the complex multi-step synthesis processes these compounds are involved in (Chen Bing-he, 2008).
Biological Activities and Applications
Antitumor Properties : Methyl 5-Amino-2-fluoro-4-methoxybenzoate derivatives have shown potential in antitumor applications. For example, Hutchinson et al. (2001) synthesized a series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, exhibiting potent cytotoxicity in vitro in specific human breast cancer cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001).
Antimicrobial Activities : The compound and its derivatives are also explored for antimicrobial applications. Bektaş et al. (2007) synthesized novel triazole derivatives, including those with 4-methoxybenzaldehyde, showing good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Chemical Sensing and Imaging : The compound has also been utilized in chemical sensing and imaging applications. For instance, Xingpei Ye et al. (2014) developed a fluorogenic chemosensor derived from methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, showing high selectivity and sensitivity towards Al3+ ions, indicating its potential in bio-imaging applications (Xingpei Ye et al., 2014).
Photochemical Synthesis : In photochemical synthesis, derivatives of Methyl 5-Amino-2-fluoro-4-methoxybenzoate have been used. For example, Buscemi et al. (2001) reported a photochemical methodology for synthesizing 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles, highlighting the use of these compounds in advanced synthetic chemistry (Buscemi et al., 2001).
Mechanism of Action
Safety and Hazards
“Methyl 5-Amino-2-fluoro-4-methoxybenzoate” is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
methyl 5-amino-2-fluoro-4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFAPKGBFVJVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-Amino-2-fluoro-4-methoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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